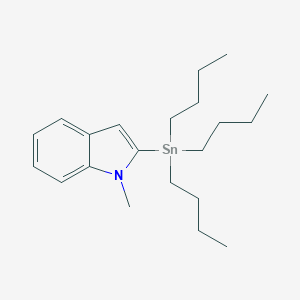

1-Metil-2-(tributilestañil)-1H-indol

Descripción general

Descripción

1-Methyl-2-(tributylstannyl)-1H-indole is an organotin compound that features a stannyl group attached to an indole ring. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly the Stille coupling reaction, which is widely used in the formation of carbon-carbon bonds.

Aplicaciones Científicas De Investigación

1-Methyl-2-(tributylstannyl)-1H-indole is used extensively in scientific research, particularly in the fields of organic chemistry and materials science. Some notable applications include:

Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules through Stille coupling reactions.

Materials Science: Employed in the preparation of conjugated polymers and other materials with electronic properties.

Medicinal Chemistry: Utilized in the synthesis of biologically active compounds and potential pharmaceutical agents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Methyl-2-(tributylstannyl)-1H-indole can be synthesized through the stannylation of 1-methylindole. The reaction typically involves the use of tributyltin chloride and a base such as lithium diisopropylamide (LDA) under an inert atmosphere. The reaction proceeds as follows:

- 1-Methylindole is deprotonated using LDA to form the corresponding lithium salt.

- The lithium salt is then reacted with tributyltin chloride to yield 1-Methyl-2-(tributylstannyl)-1H-indole.

Industrial Production Methods

While specific industrial production methods for 1-Methyl-2-(tributylstannyl)-1H-indole are not well-documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency. This includes using larger reactors, optimizing reaction conditions, and implementing purification techniques such as distillation or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-2-(tributylstannyl)-1H-indole primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the transfer of the stannyl group to a halide or pseudohalide, resulting in the formation of a new carbon-carbon bond.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), halides or pseudohalides (e.g., aryl bromides, iodides).

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C) in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions are typically biaryl compounds or other carbon-carbon coupled products, depending on the nature of the halide or pseudohalide used.

Mecanismo De Acción

The mechanism of action for 1-Methyl-2-(tributylstannyl)-1H-indole in Stille coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.

Transmetalation: The stannyl group from 1-Methyl-2-(tributylstannyl)-1H-indole is transferred to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

1-Methyl-2-(tributylstannyl)-1H-indole can be compared with other stannylated indoles and pyrroles, such as:

1-Methyl-2-(tributylstannyl)pyrrole: Similar in structure but with a pyrrole ring instead of an indole ring.

2-(Tributylstannyl)-1-methylpyrrole: Another stannylated pyrrole with similar reactivity in coupling reactions.

The uniqueness of 1-Methyl-2-(tributylstannyl)-1H-indole lies in its indole ring, which imparts different electronic properties and reactivity compared to pyrrole-based compounds.

Actividad Biológica

1-Methyl-2-(tributylstannyl)-1H-indole is an organotin compound characterized by its unique structural features, including an indole ring system and a tributyltin group. This compound has garnered interest due to its potential applications in organic synthesis and material science, particularly through Stille coupling reactions. However, its biological activity remains less understood, necessitating a thorough examination of existing literature and research findings.

Chemical Structure and Properties

The chemical structure of 1-Methyl-2-(tributylstannyl)-1H-indole can be represented as follows:

- Indole Ring : A bicyclic aromatic structure formed by a benzene ring fused to a pyrrole ring.

- Tributyltin Group : A bulky group that imparts significant steric hindrance and reactivity to the molecule.

While specific mechanisms of action for 1-Methyl-2-(tributylstannyl)-1H-indole have not been extensively documented, organotin compounds are generally known for their toxicity, particularly towards aquatic organisms. The tributyltin moiety is recognized for its endocrine-disrupting effects, raising concerns regarding environmental persistence and bioaccumulation .

Toxicological Profile

Organotin compounds, including 1-Methyl-2-(tributylstannyl)-1H-indole, are associated with various hazardous properties:

- Aquatic Toxicity : Known to be toxic to aquatic organisms.

- Endocrine Disruption : Potential endocrine-disrupting effects have been observed, warranting caution in handling and application .

Research Findings

Research on the biological activity of 1-Methyl-2-(tributylstannyl)-1H-indole is limited. However, studies on related organotin compounds provide some insights:

- Stille Coupling Reactions : This compound primarily participates in Stille coupling reactions, crucial for forming carbon-carbon bonds. The tributyltin group can be substituted with various organic fragments in the presence of a palladium catalyst .

- Environmental Impact : Organotin compounds can persist in the environment and bioaccumulate in the food chain. The potential environmental impact of 1-Methyl-2-(tributylstannyl)-1H-indole needs further investigation.

Case Studies

While specific case studies focusing solely on 1-Methyl-2-(tributylstannyl)-1H-indole are scarce, related research highlights the significance of indole derivatives in medicinal chemistry. For instance:

- Indole Alkaloids : Various studies have explored the biological activities of indole alkaloids, demonstrating cytotoxic effects against cancer cell lines. Although these studies do not directly address 1-Methyl-2-(tributylstannyl)-1H-indole, they suggest that indole-based compounds can exhibit significant biological activities .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds can provide context for understanding the potential biological activity of 1-Methyl-2-(tributylstannyl)-1H-indole:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methyl-2-(tributylstannyl)-1H-indole | Indole with tributyltin at position 3 | Similar reactivity but different substitution patterns |

| 5-Bromo-2-(tributylstannyl)-indole | Indole with bromine substitution | Enhanced reactivity due to halogen presence |

| 4-Methyl-3-(tributylstannyl)-1H-pyrrole | Pyrrole with tributyltin at position 3 | Different electronic properties due to position change |

Propiedades

IUPAC Name |

tributyl-(1-methylindol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N.3C4H9.Sn/c1-10-7-6-8-4-2-3-5-9(8)10;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCNIBQIQQKJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434750 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157427-46-8 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.